molecular formula C12H16BrN5O B4598236 4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4598236
M. Wt: 326.19 g/mol
InChI Key: HCPMSTARQSSZQP-UHFFFAOYSA-N
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Description

4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C12H16BrN5O and its molecular weight is 326.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.05382 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, including similar structures, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research indicates the potential for these compounds to be developed into anticancer agents due to their potent cytotoxic properties in in vitro models (Deady et al., 2003).

Structural and Chemical Studies

  • The structure of pyrazole-1-carboxamides, including derivatives with bromine substitutions, has been investigated using X-ray crystallography and NMR spectroscopy. These studies provide valuable insights into the molecular configuration and potential reactivity of such compounds (Llamas-Saiz et al., 1999).

Antimicrobial and Antitumor Activities

  • Pyrazolopyrimidines derivatives have been synthesized and assessed for their antimicrobial and anti-5-lipoxygenase activities. These compounds, structurally related to the query compound, showcase the potential for developing new antimicrobial and anti-inflammatory agents (Rahmouni et al., 2016).

Chemical Reactions and Mechanisms

  • Research on electrosynthesis of 4-bromosubstituted pyrazole and its derivatives highlights the synthetic pathways and conditions favorable for introducing bromine into the pyrazole ring. This information is crucial for designing and synthesizing compounds with specific functional groups for targeted scientific applications (Lyalin et al., 2010).

Heterocyclic Synthesis

  • The synthesis of pyrazolo[4,3-d]pyrimidin-7-ones, including methods that could theoretically be applied to the synthesis of similar compounds, demonstrates the versatility and potential applications of pyrazole derivatives in creating heterocyclic compounds with a wide range of biological activities (Khan et al., 2005).

Properties

IUPAC Name

4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-N,1-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN5O/c1-4-18-7-9(5-14-18)6-16(2)12(19)11-10(13)8-17(3)15-11/h5,7-8H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPMSTARQSSZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=NN(C=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide

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